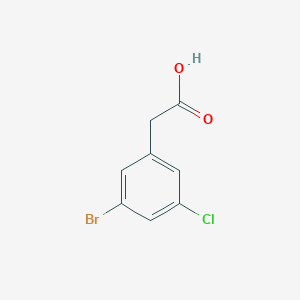

2-(3-Bromo-5-chlorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKHJMMYGGQPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202001-01-2 | |

| Record name | 2-(3-bromo-5-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2 3 Bromo 5 Chlorophenyl Acetic Acid and Precursor Architectures

Direct Synthesis Approaches to Halogenated Phenylacetic Acids

Direct methods for synthesizing the phenylacetic acid framework often focus on efficiency and the use of readily available starting materials. These approaches are designed to introduce the required functional groups with high selectivity.

A novel synthetic strategy for producing phenylacetic acids from aromatic alkenes (vinylarenes) has been developed, operating under mild, metal-free conditions. rsc.org This method employs non-toxic reagents, specifically molecular iodine and oxone, to achieve a regioselective oxidative conversion. rsc.org The reaction proceeds through a tandem iodofunctionalization followed by a de-iodination-induced rearrangement, providing a green alternative to traditional metal-catalyzed processes. rsc.orgresearchgate.net This approach is significant as it avoids the use of heavy metals, aligning with the principles of sustainable chemistry. rsc.org

A highly convenient and scalable synthesis of phenylacetic acids has been established through the iodide-catalyzed reduction of mandelic acids. organic-chemistry.orgacs.orgnih.gov This procedure generates hydroiodic acid in situ from a catalytic amount of sodium iodide (NaI), with phosphorous acid serving as the stoichiometric reductant. organic-chemistry.orgnih.gov The method is advantageous as it circumvents the need for expensive metal catalysts and hazardous reagents, offering a practical and environmentally friendly route. organic-chemistry.orgacs.org

The reaction tolerates a wide array of functional groups on the aromatic ring, making it a versatile tool for creating diverse phenylacetic acid derivatives. organic-chemistry.org The process has been successfully scaled up to multi-kilogram production, demonstrating its industrial applicability. acs.org For instance, the reduction of a mandelic acid precursor was achieved in 84% yield on a large scale. acs.org

Below is a table summarizing the scope of the iodide-catalyzed reduction for various mandelic acid substrates.

| Starting Material (Mandelic Acid Derivative) | Product (Phenylacetic Acid Derivative) | Yield (%) |

| Mandelic acid | Phenylacetic acid | 95 |

| 4-Methoxymandelic acid | 4-Methoxyphenylacetic acid | 94 |

| 4-Chloromandelic acid | 4-Chlorophenylacetic acid | 89 |

| 3-Chloromandelic acid | 3-Chlorophenylacetic acid | 91 |

| 2-Chloromandelic acid | 2-Chlorophenylacetic acid | 84 |

This data is representative of findings in the field and illustrates the general efficacy of the method.

Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. acs.orgnih.gov This transformation involves the cleavage of a carbon-carbon bond, releasing carbon dioxide and installing a halogen atom. acs.org While not a direct synthesis of the acetic acid moiety, this strategy is crucial for preparing halogenated aromatic precursors. Aromatic carboxylic acids can be converted into the corresponding aryl halides, which can then be elaborated into the desired phenylacetic acid. acs.org

Recent advancements have led to general protocols for direct decarboxylative chlorination, bromination, and iodination using iron salts as catalysts under visible light. rsc.org Another powerful approach employs a copper-catalyzed method that proceeds via a ligand-to-metal charge transfer (LMCT) mechanism. nih.govosti.gov This strategy is exceptionally broad in scope and can generate an aryl radical intermediate that subsequently reacts with a halogen source like N-iodosuccinimide to yield the aryl iodide. nih.govosti.gov

A classic and industrially significant route to phenylacetic acids is the hydrolysis of benzyl (B1604629) cyanides. orgsyn.orgmdma.ch This method first involves the synthesis of a substituted benzyl cyanide, typically from the corresponding benzyl chloride via nucleophilic substitution with sodium cyanide. google.com The resulting benzyl cyanide is then subjected to hydrolysis under acidic or basic conditions to yield the phenylacetic acid. orgsyn.orggoogle.com

Acid-catalyzed hydrolysis, often using aqueous sulfuric acid, is a common procedure. orgsyn.orgmdma.ch The reaction involves heating a mixture of the benzyl cyanide with dilute sulfuric acid, which converts the nitrile group into a carboxylic acid. orgsyn.org This pathway is a robust and well-established method for preparing a wide range of substituted phenylacetic acids. google.comgoogle.com The conversion is often efficient, though it requires handling highly toxic cyanide reagents. google.com

Precursor Synthesis and Strategic Functionalization for 2-(3-Bromo-5-chlorophenyl)acetic Acid Formation

The synthesis of a complex molecule like this compound often relies on the careful construction of a halogenated precursor, which is then converted to the final product.

Halogenated acetophenones are critical intermediates in organic synthesis, serving as precursors for numerous pharmaceuticals and fine chemicals. google.com The synthesis of specifically substituted acetophenones, such as 3-bromo-5-chloroacetophenone, is a key step toward forming the target phenylacetic acid.

Nuclear halogenation of acetophenone (B1666503) can be directed to the meta-position by forming an aluminum chloride complex with the ketone. orgsyn.org This complex deactivates the ortho and para positions, guiding the electrophilic halogenating agent (e.g., bromine) to the meta-position. orgsyn.org By modifying this procedure, various 3-bromo- (B131339) and 3-chloroacetophenones can be prepared. orgsyn.org For example, the reaction of the acetophenone-aluminum chloride complex with bromine yields 3-bromoacetophenone. orgsyn.org A sequential halogenation could potentially be employed to install both bromine and chlorine at the desired positions.

Alpha-halogenation of acetophenones is also a well-developed field, creating α-haloketones that are versatile building blocks for heterocyclic compounds. researchgate.net While not directly applicable for the synthesis of the aromatic core of this compound, these methods are important in the broader context of acetophenone chemistry. google.comresearchgate.net One-step methods have been developed to prepare α-halo acetophenone ketal compounds, which protect the carbonyl group while introducing a halogen at the alpha position. google.compatsnap.com

The table below outlines common reagents used for the halogenation of acetophenone derivatives.

| Reagent(s) | Type of Halogenation | Position |

| Bromine (Br₂) / Aluminum Chloride (AlCl₃) | Nuclear Bromination | meta- |

| Chlorine (Cl₂) / Aluminum Chloride (AlCl₃) | Nuclear Chlorination | meta- |

| N-Bromosuccinimide (NBS) | Alpha Bromination | α- to carbonyl |

| N-Chlorosuccinimide (NCS) | Alpha Chlorination | α- to carbonyl |

| Dichlorohydantoin / Ethylene Glycol | Alpha Chlorination & Ketalization | α- to carbonyl |

This table provides a general overview of halogenation strategies for acetophenone.

Once the appropriately substituted 3-bromo-5-chloroacetophenone is synthesized, it can be converted to this compound through various multi-step sequences, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Methodologies for Synthesizing 3-Bromo-5-chlorophenol

3-Bromo-5-chlorophenol serves as a critical intermediate in various synthetic pathways. Its preparation can be approached through several routes, each with distinct advantages and limitations.

One prominent method involves a multi-step sequence starting from 3-bromo-5-chloroaniline. This process typically includes the diazotization of the aniline (B41778) derivative under acidic conditions, followed by hydrolysis of the resulting diazonium salt to yield the desired phenol (B47542). google.com This route is often favored for its reliability and control over the final substitution pattern.

A comparative table of synthetic routes for 3-Bromo-5-chlorophenol is presented below.

| Starting Material | Key Transformation(s) | Advantages | Disadvantages | Reference |

| 3-Bromo-5-chloroaniline | Diazotization, Hydrolysis | Good regiochemical control | Requires handling of diazonium salts | google.com |

| 1-Bromo-3-chloro-5-methoxybenzene | Demethylation (e.g., with LiI) | High yield | Precursor may not be readily available | lookchem.com |

| 3-Chloro-5-bromofluorobenzene | Methoxy-de-fluorination, Demethylation | Utilizes different halogen reactivity | Synthetically complex, potentially low yield | google.com |

Utility of Substituted Benzaldehydes and Aryl Methyl Ketones in Synthetic Pathways

Substituted benzaldehydes and aryl methyl ketones are fundamental building blocks in organic synthesis, offering versatile pathways to phenylacetic acid derivatives.

Aryl Methyl Ketones (Acetophenones): These compounds are particularly useful for synthesizing phenylacetic acids through the Willgerodt-Kindler reaction. researchgate.net This reaction typically involves heating the aryl methyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of the thioamide yields the corresponding phenylacetic acid. This one-carbon homologation is a powerful tool for converting readily available acetophenones into valuable phenylacetic acid structures. The reaction can often be performed under phase-transfer catalysis conditions, which can improve yields and reduce reaction times. researchgate.net

Substituted Benzaldehydes: The conversion of a benzaldehyde (B42025) to a phenylacetic acid requires the addition of a one-carbon unit to the carbonyl group. A classic approach is the Strecker synthesis, where the aldehyde is treated with cyanide and ammonia (B1221849) (or an amine) to form an α-aminonitrile. Hydrolysis of the nitrile group then yields an α-amino acid, which can be deaminated to produce the phenylacetic acid. A more direct route involves converting the benzaldehyde to a cyanohydrin, followed by reduction of the hydroxyl group and hydrolysis of the nitrile. Another common strategy is the reduction of the benzaldehyde to the corresponding benzyl alcohol, which is then converted to a benzyl halide (e.g., benzyl chloride or bromide). Nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting benzyl cyanide, affords the desired phenylacetic acid. google.com This multi-step sequence is a robust and widely used method for constructing the phenylacetic acid framework from an aldehyde precursor.

| Precursor Type | Key Synthetic Transformation | Intermediate(s) | Utility |

| Aryl Methyl Ketone | Willgerodt-Kindler Reaction | Thioamide | Direct conversion to phenylacetic acid |

| Substituted Benzaldehyde | Benzyl Halide Formation & Cyanation | Benzyl alcohol, Benzyl halide, Benzyl cyanide | Stepwise homologation to phenylacetic acid |

Stereo- and Regioselective Considerations in Synthetic Design

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules like substituted phenylacetic acids. These factors dictate the final structure and, consequently, the properties of the compound.

Regioselective Functionalization Approaches in Phenylacetic Acid Synthesis

Achieving the specific 1,3,5-substitution pattern of this compound requires careful regioselective control. The synthesis often begins with an aromatic ring that already possesses a substitution pattern that directs incoming groups to the desired positions. For instance, starting with a meta-substituted phenol or aniline can facilitate the introduction of halogens at the C3 and C5 positions.

Modern synthetic methods offer more direct approaches. Palladium-catalyzed C-H activation/functionalization has emerged as a powerful technique. nih.gov Using specific directing groups and ligands, it is possible to selectively halogenate the aromatic ring of a phenylacetic acid derivative. For example, specialized pyridone ligands can direct palladium catalysts to perform ortho-C-H halogenation on aryl acetic acids, providing a direct route to specifically substituted products that might otherwise require lengthy synthetic sequences. acs.org The choice of halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide) and catalyst system is crucial for achieving high regioselectivity and avoiding the formation of unwanted isomers. cardiff.ac.uk

Stereochemical Control in Alpha-Substituted Phenylacetic Acids

While this compound itself is achiral, the principles of stereochemical control are vital for the synthesis of its analogs bearing a substituent at the alpha-carbon (the carbon adjacent to the carboxyl group). Such α-substituted phenylacetic acids possess a chiral center, leading to the existence of enantiomers.

Methods to control this stereochemistry fall into two main categories:

Asymmetric Synthesis: This involves creating the chiral center in a way that preferentially forms one enantiomer over the other. This can be achieved by using chiral auxiliaries, catalysts, or reagents during the synthesis. For example, the alkylation of the enolate of a phenylacetic acid esterified with a chiral alcohol can proceed with high diastereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-substituted phenylacetic acid.

Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. A common technique is the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral amine. google.com These diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and separated. After separation, the pure enantiomer of the acid can be recovered by removing the chiral amine. The stereochemical purity is often determined using techniques like NMR spectroscopy by forming diastereomeric esters with a chiral alcohol. acs.orgacs.org

Control of Isomer Formation in Complex Synthetic Routes

Controlling the formation of isomers, particularly positional isomers on the aromatic ring, is a central challenge in the synthesis of polysubstituted aromatics. The synthesis of a meta-substituted product like this compound requires overcoming the natural tendency of many electrophilic aromatic substitution reactions to favor ortho and para products.

Strategies to achieve meta-selectivity include:

Use of Meta-Directing Groups: Starting with a benzene (B151609) ring bearing a meta-directing group (e.g., -NO₂, -CN, -SO₃H) allows for the introduction of substituents at the meta positions. The directing group can then be converted into the desired functionality or removed later in the synthesis.

Steric Hindrance: Bulky substituents can block the ortho positions, thereby favoring substitution at the more accessible meta and para positions.

Advanced Catalysis: Recently developed catalyst systems can override the inherent directing effects of substituents. For example, iridium catalysts bearing specifically designed "roof-like" ligands can physically block the ortho and para positions of a substrate, forcing functionalization to occur exclusively at the meta position. riken.jp This represents a significant advance in achieving programmable control over isomer formation.

The choice of reaction conditions—solvent, temperature, and catalyst—is also critical in minimizing the formation of undesired isomers and maximizing the yield of the target compound.

Process Scale-Up and Industrial Synthesis Considerations for Halogenated Aromatics

Transitioning the synthesis of a halogenated aromatic compound from a laboratory setting to industrial-scale production introduces a host of new challenges. mt.com The primary goals of process scale-up are to ensure safety, cost-effectiveness, reproducibility, and environmental sustainability. researchgate.net

Key considerations for the industrial synthesis of compounds like this compound include:

Raw Material Sourcing and Cost: The economic viability of the process depends heavily on the cost and availability of starting materials and reagents. Industrial routes often favor simpler, less expensive precursors over complex, multi-step laboratory reagents.

Reaction Safety and Thermodynamics: Many reactions, particularly halogenations and Grignard reactions, are highly exothermic. acs.org On a large scale, the heat generated must be managed effectively to prevent thermal runaways. Reaction calorimetry is used to study the heat flow of a reaction to design appropriate cooling systems and safe operating protocols. mt.com

Process Efficiency and Waste Management: Industrial processes aim for high yields and atom economy to minimize waste. The disposal of halogenated organic waste is subject to strict environmental regulations and can be costly. Therefore, processes that minimize byproducts and allow for solvent recycling are highly desirable.

Purification and Isolation: Methods used for purification in the lab, such as column chromatography, are often impractical and expensive on an industrial scale. Large-scale purification typically relies on techniques like crystallization, distillation, and extraction. Developing a robust crystallization process is often a critical step in ensuring the final product meets purity specifications.

Regulatory Compliance: The manufacturing process must comply with all relevant health, safety, and environmental regulations. This includes managing hazardous materials, controlling emissions, and ensuring worker safety.

The development of a successful industrial process requires a multidisciplinary approach, involving chemists and chemical engineers to optimize the synthetic route, design safe and efficient reactor systems, and ensure the final product is produced economically and sustainably. researchgate.net

Iii. Spectroscopic and Advanced Computational Characterization in Research

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups and characterizing the structural features of molecules. FT-IR measures the absorption of infrared radiation by a molecule, while FT-Raman measures the inelastic scattering of laser light. thermofisher.com Together, they provide complementary information about the vibrational modes of a molecule. epequip.com For 2-(3-Bromo-5-chlorophenyl)acetic acid, these techniques are crucial for confirming the presence of the carboxylic acid group and the substituted phenyl ring.

The vibrational spectrum of this compound can be interpreted by comparing it with related halogen-substituted phenylacetic acids and the parent compound. The positions of the halogen atoms (bromine and chlorine) on the phenyl ring influence the vibrational frequencies of the C-H, C-C, and C-X (X=Cl, Br) bonds.

Studies on analogous compounds such as 3-Bromophenylacetic acid (3BPAA) and (2,4,5-Trichlorophenoxy)acetic acid provide a basis for assigning the characteristic vibrational bands. nih.govresearchgate.net The key vibrational modes include the O-H stretching of the carboxylic acid, the C=O stretching, C-O stretching, CH₂ group vibrations, and various aromatic ring vibrations. The presence and position of the heavy bromine and chlorine atoms are expected to shift the C-X stretching vibrations to lower wavenumbers and influence the ring's vibrational modes.

Below is a comparative table of expected vibrational frequencies for this compound based on data from related molecules.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3100 - 2900 (broad) | Characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of the methylene (B1212753) (CH₂) group. |

| C=O Stretch | 1720 - 1680 | Strong absorption band from the carbonyl group of the carboxylic acid. |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching vibrations within the phenyl ring. |

| C-O Stretch / O-H Bend | 1440 - 1200 | Coupled vibrations involving the carboxylic acid group. |

| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |

| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

Modern research extensively uses quantum chemical calculations, particularly Density Functional Theory (DFT), to complement experimental spectroscopic data. nih.govnih.gov For molecules like this compound, theoretical calculations are performed to predict the vibrational frequencies, infrared intensities, and Raman activities. rasayanjournal.co.in

The standard procedure involves:

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

Frequency Calculation: Harmonic vibrational frequencies are then calculated at the optimized geometry.

Scaling: The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. Therefore, they are scaled by an empirical scaling factor to improve the agreement with experimental data. researchgate.net

Assignment: The final assignment of vibrational modes is performed with high confidence by analyzing the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each normal mode. researchgate.net

This correlative approach allows for a precise and unambiguous assignment of the entire vibrational spectrum, resolving ambiguities that may arise from experimental data alone. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used for the structural elucidation of phenylacetic acid derivatives. nih.govresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the methylene protons, and the three aromatic protons.

The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

The methylene protons (-CH₂-) would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

The aromatic protons on the 1,3,5-substituted ring would appear as three distinct signals in the aromatic region (7.0-8.0 ppm), with their splitting patterns (e.g., triplets or singlets/narrow triplets) depending on the meta-coupling between them.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

The carbonyl carbon (-C=O) is expected at a downfield position (~170-180 ppm).

The methylene carbon (-CH₂-) would appear around 40-45 ppm.

The six aromatic carbons would have distinct signals, with the carbons directly attached to the electronegative bromine and chlorine atoms (ipso-carbons) showing characteristic shifts.

Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, which often shows excellent agreement with experimental values and aids in the definitive assignment of complex spectra. nih.govresearchgate.net

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad Singlet |

| ¹H | -CH₂- | ~3.7 | Singlet |

| ¹H | Ar-H | 7.2 - 7.8 | Multiple signals (e.g., t, t, t) |

| ¹³C | -C=O | ~175 | - |

| ¹³C | Ar-C (ipso to CH₂COOH) | ~138-142 | - |

| ¹³C | Ar-C (ipso to Br) | ~122 | - |

| ¹³C | Ar-C (ipso to Cl) | ~135 | - |

| ¹³C | Ar-CH | 125 - 135 | - |

| ¹³C | -CH₂- | ~40 | - |

Mass Spectrometry (MS) for Molecular Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₆BrClO₂), the monoisotopic mass is approximately 247.924 Da. uni.lu A key feature in its mass spectrum would be the distinctive isotopic pattern of the molecular ion peak [M]⁺ due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities that are diagnostic for the presence of one Br and one Cl atom.

The fragmentation of phenylacetic acids is well-documented, often involving the loss of the carboxyl group (-COOH) as a primary fragmentation step, corresponding to a mass loss of 45 Da. chegg.com This would lead to the formation of a stable 3-bromo-5-chlorobenzyl cation, which would likely be a prominent peak in the spectrum.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental formulas. Predicted m/z values for various adducts that could be observed in techniques like electrospray ionization (ESI) are available. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 248.93125 |

| [M+Na]⁺ | 270.91319 |

| [M-H]⁻ | 246.91669 |

| [M+NH₄]⁺ | 265.95779 |

| [M]⁺ | 247.92342 |

Predicted m/z values for common adducts of this compound. uni.lu

Advanced Computational Chemistry Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides deep theoretical insights into chemical systems, complementing and guiding experimental research. nih.gov These methods are used to predict molecular geometries, electronic structures, and various chemical properties with high accuracy. cam.ac.uk

DFT calculations are a cornerstone of modern chemical research for analyzing halogenated aromatic compounds. mdpi.com By employing functionals like B3LYP with extended basis sets such as 6-311++G(d,p), researchers can accurately model the properties of this compound. nih.govresearchgate.net

Molecular Geometry: The first step in a DFT study is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in the molecule. mdpi.comyoutube.com This provides precise values for bond lengths, bond angles, and dihedral angles. For instance, calculations can reveal minor distortions in the phenyl ring caused by the bulky halogen substituents. researchgate.net

Electronic Structure: Once the geometry is optimized, the electronic properties can be investigated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. nih.govresearchgate.net For this compound, the MEP would show a negative potential around the carboxylic oxygen atoms and a more positive potential around the acidic hydrogen and halogen atoms.

These computational investigations provide a detailed picture of the molecule's structure and reactivity at the electronic level, which is often difficult to obtain through experimental means alone. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Optimized Geometrical Parameters: Bond Lengths and Bond Angles

Interactive Data Table of Predicted Bond Lengths

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C1 | C2 | Data not available |

| C2 | C3 | Data not available |

| C3 | C4 | Data not available |

| C4 | C5 | Data not available |

| C5 | C6 | Data not available |

| C6 | C1 | Data not available |

| C1 | Br | Data not available |

| C3 | Cl | Data not available |

| C5 | C7 | Data not available |

| C7 | C8 | Data not available |

| C8 | O1 | Data not available |

| C8 | O2 | Data not available |

| O2 | H | Data not available |

Interactive Data Table of Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| C2 | C1 | C6 | Data not available |

| C1 | C2 | C3 | Data not available |

| C2 | C3 | C4 | Data not available |

| C3 | C4 | C5 | Data not available |

| C4 | C5 | C6 | Data not available |

| C5 | C6 | C1 | Data not available |

| Br | C1 | C2 | Data not available |

| Cl | C3 | C4 | Data not available |

| C4 | C5 | C7 | Data not available |

| C5 | C7 | C8 | Data not available |

| C7 | C8 | O1 | Data not available |

| C7 | C8 | O2 | Data not available |

| O1 | C8 | O2 | Data not available |

| C8 | O2 | H | Data not available |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the distribution of these orbitals would likely be influenced by the electron-withdrawing nature of the bromine and chlorine atoms on the phenyl ring and the carboxylic acid group.

Interactive Data Table of FMO Properties

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Mulliken Atomic Charges and Dipole Moment Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This provides insight into the distribution of electrons and the electrostatic properties of the molecule. In this compound, the electronegative halogen and oxygen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms would have positive partial charges.

Interactive Data Table of Mulliken Charges and Dipole Moment

| Atom | Mulliken Charge |

| Br | Data not available |

| Cl | Data not available |

| O1 | Data not available |

| O2 | Data not available |

| C1 | Data not available |

| C2 | Data not available |

| ... | Data not available |

| Total Dipole Moment | Data not available (Debye) |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the halogen atoms, making them potential sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its acidic nature.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule.

Electronegativity and Hardness

Electronegativity (χ) is a measure of an atom's ability to attract electrons, while chemical hardness (η) is a measure of resistance to a change in electron configuration. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small HOMO-LUMO gap.

Interactive Data Table of Reactivity Descriptors

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

Fukui Functions and Local Softness

Fukui functions are used to describe the reactivity of different sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack. Local softness is a related concept that quantifies the reactivity of these specific atomic sites.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are crucial for predicting the chemical behavior of a molecule. These descriptors are typically calculated using energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A comparative DFT study on various halogen-substituted phenylacetic acids has highlighted the use of these descriptors to understand molecular reactivity. researchgate.net

Key global reactivity descriptors include:

HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity and lower kinetic stability.

Chemical Hardness (η): This measures the resistance to a change in electron distribution. Molecules with a large energy gap are generally harder and less reactive.

Chemical Potential (μ): This describes the escaping tendency of electrons from a system.

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

These parameters are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). While specific values for this compound are not present in the surveyed literature, the following table provides representative data for a generic halogenated phenylacetic acid analog, calculated using DFT, to illustrate these concepts.

| Parameter | Symbol | Formula | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.02 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.02 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.83 |

| Chemical Hardness | η | (I - A) / 2 | 2.915 |

| Chemical Potential | μ | -(I + A) / 2 | -3.935 |

| Electronegativity | χ | (I + A) / 2 | 3.935 |

| Electrophilicity Index | ω | μ2 / 2η | 2.655 |

Note: The values in this table are illustrative for a representative molecule and are not the experimentally or computationally verified data for this compound.

Natural Bond Orbital (NBO) Analysis for Electronic Stability and Charge Delocalization

The key aspect of NBO analysis is the calculation of the second-order perturbation energy, E(2), which quantifies the stabilization energy from a donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For a molecule like this compound, significant interactions would be expected between the lone pairs of the halogen (Br, Cl) and oxygen atoms and the antibonding orbitals of the phenyl ring (π*). This delocalization of electron density from the halogens to the ring is a common feature in halogenated aromatic compounds.

The following table presents potential NBO interactions and their stabilization energies for a representative halogenated phenylacetic acid.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(2) O1 | π(C7-O2) | n → π | 28.5 |

| π(C1-C6) | π(C2-C3) | π → π | 20.1 |

| π(C4-C5) | π(C2-C3) | π → π | 18.7 |

| LP(4) Br | σ(C3-C4) | n → σ | 1.5 |

| LP(3) Cl | σ(C5-C6) | n → σ | 1.2 |

Note: This data is hypothetical and serves to illustrate the type of information gained from an NBO analysis. LP denotes a lone pair, and π and σ denote bonding orbitals.

Prediction of Non-Linear Optical (NLO) Behavior in Related Halogenated Systems

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical computing. researchgate.netijsrst.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO responses. Computational methods, especially DFT, are widely used to predict the NLO properties of new molecules by calculating the first hyperpolarizability (β). researchgate.net

Halogens can act as auxiliary donors or acceptors and influence the electronic properties of a conjugated system, thereby modulating the NLO response. researchgate.net The presence of both bromine and chlorine on the phenyl ring of this compound, combined with the carboxylic acid group, creates a complex electronic environment. The NLO properties would depend on the intramolecular charge transfer characteristics.

Key NLO-related parameters calculated via DFT include:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

The table below provides representative predicted NLO properties for a series of D-π-A systems containing halogens to illustrate how molecular structure affects these values.

| System | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Donor-Phenyl-Acceptor | 8.1 | 195 | 2500 |

| Donor-(F-Phenyl)-Acceptor | 7.5 | 190 | 2350 |

| Donor-(Cl-Phenyl)-Acceptor | 8.9 | 210 | 2800 |

| Donor-(Br-Phenyl)-Acceptor | 9.2 | 225 | 3100 |

Note: These values are hypothetical, intended to show general trends in related NLO systems, and are not specific to this compound. The increasing polarizability of heavier halogens can sometimes lead to an enhanced NLO response. researchgate.net

Iv. Mechanistic Investigations of Reactions Involving 2 3 Bromo 5 Chlorophenyl Acetic Acid and Its Analogs

Elucidation of Reaction Pathways and Transition States in Phenylacetic Acid Syntheses

The synthesis of phenylacetic acids can be achieved through various methods, each with a distinct reaction pathway. The carbonylation of benzyl (B1604629) alcohols, for example, is a common route where the mechanism is believed to involve the formation of catalytic intermediates. researchgate.net A proposed catalytic cycle with a palladium catalyst includes the oxidative addition of an aryl halide, followed by carbon monoxide "insertion" into the palladium-benzyl intermediate to form an acyl intermediate, which then leads to the final product. researchgate.net

Another modern approach involves the non-metal catalyzed regioselective oxygenation of vinylarenes using molecular iodine and an oxidant like oxone. rsc.org The proposed mechanism for this transformation is a tandem iodofunctionalization/de-iodination induced rearrangement. The reaction is initiated by the formation of a co-iodo intermediate from the alkene. rsc.org This intermediate undergoes oxidation to a hypervalent iodine species, followed by reductive elimination to form a transient phenonium ion. This key intermediate then undergoes an aryl group migration to yield an aldehyde, which is subsequently oxidized to the desired arylacetic acid. rsc.org

The oxidation of phenylacetic acid itself has been studied kinetically. For instance, oxidation by permanganate (B83412) in an acidic medium is proposed to proceed through the initial slow formation of mandelic acid as an intermediate, which is then rapidly oxidized to benzaldehyde (B42025) as the final product. orientjchem.org

These pathways highlight the diversity of mechanisms in phenylacetic acid synthesis, involving various intermediates from organometallic complexes to transient carbocations like the phenonium ion.

Mechanistic Role of Catalysts and Reagents in Directed Synthesis

Catalysts and reagents play a pivotal role in directing the outcome and efficiency of reactions involving phenylacetic acid derivatives. Their mechanisms of action are central to controlling selectivity and reaction rates.

In transition metal-catalyzed reactions, such as the carbonylation of benzyl halides or alcohols, the metal center (e.g., rhodium or palladium) is the core of the catalytic cycle. researchgate.net Ligands attached to the metal can significantly influence catalytic activity. For instance, in palladium-catalyzed C-H halogenation of aryl acetic acids, bifunctional bidentate pyridone ligands have been shown to be essential for enabling C-H activation. acs.org Mechanistic studies involving deuterium (B1214612) exchange have confirmed that in the absence of such ligands, C-H activation does not occur under the same conditions. acs.org

Phase Transfer Catalysts (PTCs) are employed to facilitate reactions between reactants in immiscible phases. In the Willgerodt-Kindler reaction for synthesizing phenylacetic acids from acetophenones, a PTC like triethyl benzyl ammonium (B1175870) chloride (TEBA) dramatically reduces reaction times by shuttling reactants across the phase boundary. researchgate.net

Even non-metal catalysts have specific mechanistic roles. In the oxygenation of vinylarenes, molecular iodine acts as an electrophile to activate the double bond, while oxone serves as the terminal oxidant to regenerate the catalytic species and oxidize the aldehyde intermediate to the final carboxylic acid. rsc.org The choice of reagent is also critical in amidation reactions; titanium tetrachloride (TiCl4) can act as an activator for carboxylic acids, facilitating amide bond formation under mild conditions via titanium amido and carboxylate intermediates. acs.org

The mechanistic functions of these diverse catalysts and reagents are summarized below.

| Catalyst/Reagent Type | Example | Reaction | Mechanistic Role |

| Transition Metal | Palladium (Pd) complexes | Carbonylation, C-H Halogenation | Facilitates oxidative addition, migratory insertion, and C-H activation. researchgate.netacs.org |

| Transition Metal | Rhodium (Rh) complexes | Carbonylation | Forms key organometallic intermediates to enable CO insertion. researchgate.net |

| Phase Transfer Catalyst | TEBA | Willgerodt-Kindler Reaction | Transfers anions between aqueous and organic phases to accelerate the reaction. researchgate.net |

| Non-Metal Catalyst | Molecular Iodine (I₂) | Oxygenation of Alkenes | Acts as an electrophile to form an iodonium (B1229267) intermediate, initiating rearrangement. rsc.org |

| Activating Reagent | Titanium Tetrachloride (TiCl₄) | Amidation | Forms activated titanium carboxylate intermediates that are susceptible to nucleophilic attack. acs.org |

Studies on Intramolecular Rearrangements and Cyclization Mechanisms in Arylacetic Acid Derivatives

Derivatives of arylacetic acids can undergo various intramolecular rearrangements and cyclizations, which are key steps in the synthesis of more complex molecular architectures.

One significant rearrangement is the aryl migration that occurs during the synthesis of arylacetic acids from vinylarenes. This proceeds through a short-lived phenonium ion intermediate, where the aryl group shifts to an adjacent carbon, leading to a rearranged carbon skeleton. rsc.org The Beckmann rearrangement represents a classic transformation where an oxime is converted to an amide under acidic conditions. organicreactions.org This process can be extended to rearrangement-cyclization, where a nitrilium ion generated from the oxime undergoes an intramolecular cyclization, a process that has been increasingly exploited in modern synthesis. organicreactions.org

Enzymes are also capable of catalyzing complex cyclization reactions. For example, some enzymes can facilitate pericyclic reactions, such as intramolecular hetero-Diels-Alder reactions, to form cyclic scaffolds from acyclic precursors. nih.gov Other enzymatic pathways generate substrate radicals that can undergo intramolecular rearrangements to create cyclic products. nih.gov

Cyclization-elimination reactions are a well-established strategy, particularly in the field of medicinal chemistry for prodrug activation. mdpi.com This mechanism typically involves an intramolecular nucleophilic attack on a carbonyl group (often an ester derived from an arylacetic acid). The resulting cyclization leads to the cleavage of a bond and the release of the active molecule. The nucleophile is often an amino or hydroxyl group strategically placed within the molecule. mdpi.com

| Rearrangement/Cyclization Type | Key Intermediate/Process | Description |

| Aryl Migration | Phenonium Ion | 1,2-shift of an aryl group during the conversion of vinylarenes to arylacetic acids. rsc.org |

| Beckmann Rearrangement | Nitrilium Ion | Acid-mediated isomerization of an oxime to an amide, which can be coupled with cyclization. organicreactions.org |

| Enzymatic Cyclization | Enzyme-bound intermediates | Enzymes catalyze pericyclic reactions (e.g., Diels-Alder) or radical rearrangements to form rings. nih.gov |

| Cyclization-Elimination | Intramolecular Nucleophilic Attack | A nucleophilic group within the molecule attacks a carbonyl, leading to ring formation and expulsion of a leaving group. mdpi.com |

Analysis of Nucleophilic Displacement and Elimination-Addition Processes

The structure of 2-(3-bromo-5-chlorophenyl)acetic acid contains two distinct sites for nucleophilic attack: the electrophilic carbonyl carbon of the acetic acid moiety and the halogen-substituted aromatic ring.

Nucleophilic Acyl Substitution: The carboxylic acid group and its derivatives undergo nucleophilic acyl substitution. This reaction proceeds via a two-stage addition-elimination mechanism. libretexts.org A nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com In the subsequent elimination step, the carbonyl π-bond is reformed, and a leaving group is expelled. The reactivity of the acyl derivative is highly dependent on the nature of the leaving group; acyl chlorides, for instance, are much more reactive than amides. libretexts.org

Nucleophilic Aromatic Substitution (SNAAr): The bromo and chloro substituents on the phenyl ring can be replaced by strong nucleophiles. This typically occurs via two primary mechanisms:

Addition-Elimination: This pathway is favored when strong electron-withdrawing groups are present ortho or para to the halogen leaving group. The nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). ncrdsip.com The loss of the halide ion in the second, faster step restores the aromaticity of the ring. The rate-determining step is the initial addition of the nucleophile, as it disrupts the aromatic system. ncrdsip.com

Elimination-Addition (Benzyne Mechanism): In the absence of strong activating groups and under harsh conditions (e.g., strong base), this mechanism can operate. It involves the elimination of a proton and a halide from adjacent carbons to form a highly reactive benzyne (B1209423) intermediate. ncrdsip.com The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. This mechanism can sometimes lead to a mixture of products where the incoming nucleophile is bonded either to the carbon that originally held the leaving group or to the adjacent carbon. ncrdsip.com

Understanding Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can profoundly influence its rate and, in some cases, its mechanism. This is due to the differential solvation of reactants, transition states, and products. wikipedia.org According to transition state theory, a reaction is accelerated if the solvent stabilizes the transition state more than it stabilizes the reactants. wikipedia.orgchemrxiv.org

For reactions involving phenylacetic acid and its derivatives, solvent effects have been quantitatively studied. In the reaction of various substituted phenylacetic acids with diazodiphenylmethane, rate coefficients were determined in a range of alcohols. rsc.org The solvent effect was interpreted as a combination of the medium's dielectric constant and its capacity for hydrogen bonding. rsc.org Further studies on similar reactions in both protic and aprotic solvents confirmed that specific solvent-solute interactions, rather than just bulk properties like dielectric constant, play a dominant role in governing the reaction kinetics. lookchem.com

The influence of solvent polarity can often be predicted by the Hughes-Ingold rules. wikipedia.org For instance, a reaction that develops a more charged or polar transition state from neutral reactants will be accelerated by more polar solvents. Conversely, if charge is dispersed or destroyed in the transition state, a more polar solvent will slow the reaction down. wikipedia.org In the oxidation of phenylacetic acid with permanganate, it was observed that the reaction rate increases as the dielectric constant of the acetic acid-water solvent mixture decreases, indicating that the transition state is less polar than the reactants in this specific case. orientjchem.org

| Reaction Studied | Solvents Used | Observed Effect | Mechanistic Implication |

| Phenylacetic acids + Diazodiphenylmethane | Various alcohols (protic) | Rate depends on dielectric constant and H-bonding ability. rsc.org | Solvation of the transition state is a key factor. |

| Carboxylic acids + Diazodiphenylmethane | Protic and aprotic solvents | Specific solvent-solute interactions are dominant. lookchem.com | Bulk solvent properties alone are insufficient to predict rates. |

| Oxidation of Phenylacetic Acid | Acetic Acid-Water mixtures | Rate increases with decreasing dielectric constant. orientjchem.org | Transition state is less stabilized by polar solvents than the reactants are. |

V. Derivatization and Synthetic Applications of 2 3 Bromo 5 Chlorophenyl Acetic Acid

Design and Synthesis of Novel Derivatives of 2-(3-Bromo-5-chlorophenyl)acetic Acid

The functional groups of this compound allow for its elaboration into a variety of novel derivatives through common and advanced synthetic transformations.

The carboxylic acid group is readily transformed into esters and amides, which are fundamental functional groups in many biologically active compounds.

Esterification: Standard acid-catalyzed esterification is a common method for converting phenylacetic acids into their corresponding esters. For example, a closely related compound, α-bromo(2-chloro)phenyl acetic acid, is effectively converted to its methyl ester by refluxing in methanol (B129727) with concentrated sulfuric acid as a catalyst. google.comgoogleapis.com This process involves dissolving the acid in the alcohol, adding the acid catalyst, and heating for several hours. google.comgoogleapis.com The resulting ester can then be isolated after neutralization and extraction. googleapis.com This method is broadly applicable for producing various alkyl esters of this compound.

Amidation: Amide bond formation is another key strategy. This can be achieved through standard amide coupling conditions, often involving the activation of the carboxylic acid followed by reaction with an amine. nih.gov A notable variation is the synthesis of hydrazide derivatives. For instance, the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides demonstrates the conversion of a substituted benzoic acid (a related scaffold) into a hydrazide, which then acts as a precursor for more complex structures. nih.gov This highlights a pathway where the carboxylic acid is converted to an ester, then a hydrazide, and finally coupled with another component to form a complex amide derivative. nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), Reflux | Methyl Ester | google.comgoogleapis.com |

| Amidation (via Hydrazide) | 1. Esterification 2. Hydrazine Hydrate 3. Coupling Partner | Substituted Benzohydrazide | nih.gov |

The carboxylic acid moiety of this compound serves as a key functional handle for constructing various heterocyclic ring systems, which are prevalent in medicinal chemistry. Bromo acetyl compounds are recognized as valuable precursors for synthesizing five- and seven-membered heterocyclic compounds, including oxazoles and thiazoles. scilit.com

A practical example involves the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. nih.gov In this multi-step synthesis, the carboxylic acid is first converted into a hydrazide. This intermediate then undergoes a cyclocondensation reaction with an α-haloketone to form the 1,3-thiazole ring. nih.gov This strategy effectively uses the carboxylic acid functionality to introduce a new heterocyclic scaffold, resulting in a significantly more complex molecule with potential biological activity. nih.gov

The structure of this compound is well-suited for incorporation into larger, more complex molecular frameworks. Its derivatization allows it to be linked to other molecular fragments, including aromatic and heterocyclic systems. The synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides serves as an excellent illustration of this principle. nih.gov In these molecules, the core phenylacetic acid unit is linked via a hydrazide bridge to a thiazole (B1198619) ring, which is further substituted with another aryl group. nih.gov This creates a multi-component molecular architecture with defined spatial relationships between its various subunits, a key aspect in the design of bioactive compounds. nih.gov

Synthetic Utility as a Versatile Building Block in Organic Synthesis

The unique combination of functional groups makes this compound a valuable starting material and building block in the synthesis of high-value molecules, particularly for the pharmaceutical industry.

Phenylacetic acid derivatives are important intermediates in the synthesis of various pharmaceutical compounds. google.com Specifically, α-bromo phenylacetic acids are key intermediates for drugs like semi-synthetic penicillins and compounds related to clopidogrel. google.compatsnap.com For example, α-bromo(2-chloro)phenylacetic acid is a direct precursor to methyl α-bromo(2-chloro)phenylacetate. googleapis.com This ester is a crucial intermediate in the synthesis of clopidogrel, an antiplatelet agent. googleapis.compatsnap.com The synthesis involves the esterification of the acid, followed by reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) to form the final active pharmaceutical ingredient (API) backbone. googleapis.com The structural similarity of this compound suggests its potential as a precursor for analogous advanced pharmaceutical intermediates, where the specific halogenation pattern can be used to fine-tune the properties of the final molecule.

Rational drug design relies on using specific molecular building blocks to construct novel compounds with desired biological activities. nih.govunimi.it The 3-bromo-5-chloro substitution pattern on the phenyl ring of the title compound is significant in this context. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Structure-activity relationship (SAR) studies often reveal a critical role for halogen substituents in determining a compound's efficacy. nih.gov

The synthesis of a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides and the subsequent evaluation of their biological activities is a direct application of these principles. nih.gov In this research, derivatives were constructed and screened for analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov The study found that some of these novel compounds exhibited promising analgesic and in vitro antiproliferative activity, demonstrating how the rational incorporation of a bromo-substituted phenyl moiety can lead to the discovery of new bioactive molecules. nih.gov

| Derived Compound Class | Screened Biological Activities | Outcome | Reference |

|---|---|---|---|

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | Analgesic, Antifungal, Antibacterial, Antiproliferative | Promising analgesic and antiproliferative activity observed for some derivatives. | nih.gov |

Role in Chelation-Assisted Cascade Reactions

While direct experimental studies on the role of this compound in chelation-assisted cascade reactions are not extensively documented in publicly available literature, its structural features suggest a potential for such applications. The carboxylic acid group can act as a directing group, coordinating to a metal catalyst and enabling C-H activation at the ortho position. This chelation effect can facilitate subsequent intramolecular or intermolecular reactions in a cascade sequence, leading to the efficient construction of complex molecular architectures.

In a hypothetical scenario, the carboxylic acid moiety of this compound could coordinate to a palladium catalyst. This coordination would bring the catalyst into proximity with the C-H bond at the C2 or C6 position of the phenyl ring, facilitating its activation. Subsequent coupling with an appropriate reaction partner, such as an alkene or alkyne, could initiate a cascade of reactions, potentially leading to the formation of polycyclic or spirocyclic compounds. The presence of the halogen atoms could further influence the electronic properties of the system and the stability of key intermediates.

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of this compound in derivatization reactions is significantly influenced by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing inductive effects of the halogen atoms and the carboxylic acid group, as well as their directing effects in electrophilic aromatic substitution, governs the selectivity and yield of various chemical transformations.

Influence of Halogen Substituents on Reaction Selectivity and Yield

The bromine and chlorine atoms at the meta-positions of the phenyl ring are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.org This deactivation is primarily due to their strong electron-withdrawing inductive effect. libretexts.org However, they are also ortho-, para-directors due to the ability of their lone pairs of electrons to participate in resonance, which can stabilize the arenium ion intermediate at these positions. libretexts.org

In the case of this compound, the positions ortho and para to the halogens are already substituted or are the point of attachment for the acetic acid side chain. This substitution pattern makes further electrophilic aromatic substitution on the ring challenging and likely to require harsh reaction conditions.

The relative reactivity of the C-Br and C-Cl bonds can also influence reaction selectivity in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions such as Suzuki, Heck, and Sonogashira couplings, due to its lower bond dissociation energy. This difference in reactivity can be exploited for selective functionalization of the molecule.

Table 1: Hypothetical Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | C-Br Product Yield (%) | C-Cl Product Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85 | <5 |

| Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 78 | <5 |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 90 | <2 |

This table presents hypothetical data based on established principles of C-Br vs. C-Cl bond reactivity in cross-coupling reactions and is for illustrative purposes only.

Impact of Functional Group Modifications on Chemical Transformations

Modification of the carboxylic acid group in this compound can significantly alter its reactivity and open up new avenues for derivatization. Conversion of the carboxylic acid to an ester, amide, or acyl chloride can modulate its electronic and steric properties, thereby influencing subsequent reactions.

For instance, converting the carboxylic acid to a methyl ester would mask its acidic proton and its ability to act as a directing group in chelation-assisted reactions. This modification could, however, facilitate other transformations where the acidic proton might interfere.

Amide formation introduces a new set of reactive possibilities. The N-H bond of a primary or secondary amide can participate in hydrogen bonding and can also be a site for further functionalization. The nature of the substituent on the nitrogen atom can also impart a wide range of properties to the resulting molecule.

Table 2: Influence of Carboxylic Acid Derivatization on a Hypothetical Subsequent Reaction

| Derivative | Reagent | Product | Yield (%) |

| Carboxylic Acid | SOCl₂ | Acyl Chloride | 95 |

| Methyl Ester | LiAlH₄ | Alcohol | 92 |

| N-phenyl Amide | P₄S₁₀ | Thioamide | 75 |

This table illustrates how derivatization of the carboxylic acid group can lead to different products in high yields under specific reaction conditions. The data is representative and based on common organic transformations.

Vi. Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Halogenated Phenylacetic Acid Synthesis

The synthesis of halogenated phenylacetic acids is moving beyond traditional methods towards more sophisticated and efficient catalytic systems. A significant area of development is the transition metal-catalyzed C-H halogenation of phenylacetic acid scaffolds. This approach allows for the direct introduction of halogen atoms onto the aromatic ring, offering high selectivity and reducing the need for pre-functionalized substrates. For instance, research has demonstrated that phenylacetic acids, such as 3-chloro-phenylacetic acid, are compatible substrates for ortho-iodination, highlighting the potential for regioselective functionalization.

Another promising frontier is the use of biocatalysis, employing halogenating enzymes (halogenases). These enzymes offer unparalleled selectivity under mild reaction conditions, presenting a green alternative to conventional chemical halogenation. nih.gov Computational studies are actively being used to elucidate the mechanisms of these enzymes, which could pave the way for their broader application in synthesizing complex halogenated molecules. nih.gov Furthermore, catalytic carbonylation processes using catalysts like cobalt carbonyl complexes represent an alternative route for constructing the phenylacetic acid backbone itself from benzyl (B1604629) halides.

Table 1: Novel Catalytic Approaches for Halogenated Phenylacetic Acid Synthesis

| Catalytic Approach | Description | Potential Advantages |

|---|---|---|

| Transition Metal-Catalyzed C-H Halogenation | Direct functionalization of the C-H bonds on the aromatic ring using a metal catalyst (e.g., Palladium) to introduce a halogen atom. | High regioselectivity, reduced number of synthetic steps, compatibility with various functional groups. |

| Biocatalysis (Halogenases) | Use of enzymes to catalyze the halogenation of organic substrates. nih.gov | High specificity (regio- and enantioselectivity), mild reaction conditions (aqueous environment, ambient temperature), environmentally friendly. nih.gov |

| Catalytic Carbonylation | Synthesis of the phenylacetic acid structure via the carbonylation of benzyl halides in the presence of a catalyst, such as cobalt carbonyl complexes. | Utilizes different starting materials, offers alternative synthetic pathways. |

Advanced Computational Modeling for Predictive Property Analysis and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating research into halogenated phenylacetic acids. Density Functional Theory (DFT) is a key methodology being applied to study these molecules. DFT calculations can predict a wide range of properties, including molecular structure, reactivity, acidity, and vibrational spectra for halogen-substituted phenylacetic acids. researchgate.net These theoretical calculations allow researchers to understand how the type and position of halogen substituents influence the molecule's characteristics.

Global and local reactivity descriptors, such as electronegativity, chemical hardness, HOMO-LUMO gaps, and Fukui functions, can be calculated to predict the most probable sites for electrophilic or nucleophilic attack. researchgate.netchemrxiv.org This predictive power is crucial for designing new reactions and optimizing existing synthetic protocols. For instance, modeling can help in the rational design of ligands for transition metal catalysts to achieve desired selectivity in C-H functionalization reactions. Computational studies are also vital in understanding the complex reaction mechanisms of halogenating enzymes, providing insights that are difficult to obtain through experimental methods alone. nih.gov

Table 2: Computational Methods in the Study of Halogenated Phenylacetic Acids

| Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, and vibrational frequencies. researchgate.net | Accurate prediction of geometric parameters, understanding of substituent effects on acidity and reactivity. researchgate.net |

| Analysis of Reactivity Descriptors | Calculation of Fukui functions, local softness, electrophilicity index, and molecular electrostatic potential (MEP). researchgate.netchemrxiv.org | Identification of reactive sites on the molecule, prediction of reaction pathways for electrophilic and nucleophilic attacks. chemrxiv.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of enzymatic reactions, such as those involving halogenases. nih.gov | Elucidation of complex biocatalytic mechanisms, understanding substrate binding and transition states within the enzyme's active site. nih.gov |

Exploration of Applications in Materials Science and Beyond

While traditionally viewed as pharmaceutical intermediates, halogenated phenylacetic acids and their derivatives are being explored as versatile building blocks for advanced materials. The presence of multiple halogen atoms offers specific advantages, such as the ability to form halogen bonds, which can be used to direct the self-assembly of supramolecular structures.

A significant area of interest is their use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). youtube.com The incorporation of halogenated ligands into MOF structures can tune their properties, such as pore size, gas uptake capabilities, and electronic band gaps. nih.govrsc.orguq.edu.au For example, systematic studies on MOF-5 variants have shown that halogenating the dicarboxylic acid linkers can alter the framework's configuration and extend its optical response into the visible and infrared regions. rsc.org This opens up possibilities for applications in gas storage, separation, and photocatalysis. nih.govrsc.org Additionally, phenylacetic acid itself has been successfully encapsulated in block copolymer nanoparticles during polymerization-induced self-assembly (PISA), demonstrating a strategy for creating functional nanomaterials. nsf.gov

Table 3: Potential Applications of Halogenated Phenylacetic Acids in Materials Science

| Application Area | Role of Halogenated Phenylacetic Acid Derivative | Potential Functionality |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Serves as a rigid, functionalized organic linker to connect metal nodes. youtube.comrsc.org | Tuning of porosity for gas storage/separation, modification of electronic properties for catalysis and sensing. nih.govrsc.org |

| Functional Polymers | Acts as a monomer or precursor for polymers with specific properties. | Enhanced thermal stability, flame retardancy, specific optical or electronic properties. |

| Supramolecular Chemistry | Utilized as a building block capable of forming halogen bonds to direct crystal engineering. | Creation of ordered solid-state architectures with tailored properties. |

| Nanomaterials | Encapsulated within polymer nanoparticles to create functional composite materials. nsf.gov | Development of controlled-release systems or nanoparticles with specific chemical properties. nsf.gov |

Implementation of Green Chemistry Principles in the Synthesis of Halogenated Phenylacetic Acids

There is a strong and growing emphasis on incorporating green chemistry principles into the synthesis of halogenated aromatic compounds. rsc.org Traditional electrophilic aromatic substitution reactions often rely on hazardous reagents and chlorinated solvents, which pose environmental risks. researchgate.netnih.gov Modern research focuses on developing more benign and sustainable alternatives.

Table 4: Green Chemistry Strategies for Halogenated Phenylacetic Acid Synthesis

| Green Chemistry Principle | Implementation Strategy | Example |

|---|---|---|

| Safer Solvents and Auxiliaries | Replacing hazardous chlorinated solvents with greener alternatives like non-polar hydrocarbon solvents or performing reactions under solvent-free conditions. researchgate.netnih.gov | Indole-catalyzed electrophilic bromination in non-polar green solvents. nih.gov |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric quantities to improve atom economy and reduce waste. | Transition metal-catalyzed C-H halogenation; organocatalysis. |

| Use of Safer Reagents | Avoiding the use of highly toxic and corrosive reagents like molecular halogens. nih.gov | In situ generation of bromine from sodium bromide and sodium hypochlorite. chemrxiv.org |

| Design for Energy Efficiency | Developing reactions that proceed efficiently at ambient temperature and pressure. | Many modern catalytic reactions are designed to be effective under mild conditions. |

| Waste Prevention | Designing synthetic routes that generate minimal byproducts, allowing for easier, chromatography-free purification. nih.gov | Development of highly selective reactions that yield clean products. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-5-chlorophenyl)acetic acid, and how can regioselectivity be controlled during halogenation?

- Methodological Answer : The compound can be synthesized via regioselective bromination/chlorination of a phenylacetic acid precursor. For example, bromination of 4-methoxyphenylacetic acid using Br₂ in acetic acid (60°C, 1 hour) yields brominated derivatives with regioselectivity influenced by electronic effects of substituents. Adjusting reaction conditions (e.g., solvent polarity, temperature) can enhance selectivity for the 3-bromo-5-chloro position . A similar approach is used for 3-bromo-5-chlorophenyl intermediates in cyclobutane-carboxylic acid synthesis, where halogenation is guided by steric and electronic factors .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify substituent positions and confirm purity. For brominated analogs, characteristic shifts for Br and Cl substituents appear at δ 7.2–7.8 ppm (aromatic protons) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-III with a GUI can visualize molecular geometry, including dihedral angles between the phenyl ring and acetic acid moiety. Hydrogen-bonding motifs (e.g., R₂²(8) dimers) are critical for lattice stabilization .

Advanced Research Questions

Q. How do the electronic effects of bromo and chloro substituents influence the molecular geometry and intermolecular interactions in the crystal lattice?

- Methodological Answer :

- Substituent Effects : Bromine (electron-withdrawing) enlarges C–C–C angles on the phenyl ring (e.g., 121.5° at Br vs. 118.4° at acetic acid), while chloro groups induce steric distortions. These effects are quantified via X-ray data .

- Hydrogen Bonding : Centrosymmetric dimers form via O–H···O interactions (2.68–2.72 Å). Use SHELXPRO to model these interactions and analyze their impact on crystal packing .

Q. What computational methods are recommended to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess bond dissociation energies (BDEs) for C–Br bonds. Compare with Suzuki-Miyaura coupling parameters (e.g., Pd(PPh₃)₄, K₂CO₃) .

- Molecular Dynamics : Simulate reaction pathways for bromine substitution in polar aprotic solvents (e.g., DMF) to predict regioselectivity in derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|